molecular formula C12H23NO2 B1428105 2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol CAS No. 1339678-60-2

2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol

Cat. No. B1428105
M. Wt: 213.32 g/mol
InChI Key: ONMYUCNDOMJZAC-UHFFFAOYSA-N
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Description

The compound “2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol” is also known by its IUPAC name (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclohexan-1-ol . It has a molecular weight of 199.29 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 199.29 . The InChI code provides a detailed description of its molecular structure .

Scientific Research Applications

Intramolecular Cyclization

  • Cyclization Processes : 1-(βγ-Epoxypropyl)cyclohexan-1-ol, a compound related to 2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol, is involved in intramolecular cyclization processes. This compound, when treated with a base, leads to the formation of oxetans as the main product under specific conditions (Murai, Ono, & Masamune, 1976).

Molecular Recognition by NMR and Fluorescence Spectroscopy

  • Chiral Solvating Agent : Optically pure derivatives of 2-(quinolin-8-yloxy)cyclohexan-1-ol have been used as chiral solvating agents for molecular recognition of enantiomers of acids. This application is important in the discrimination of isomers, detected by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Coordination Chemistry and Structural Features

  • Polydentate Schiff Bases : Transformation of certain cyclohexan-1-ol derivatives into amino groups has been achieved, providing access to new polydentate Schiff bases. These bases have interesting coordination chemistry with various metals and potential applications in enantioselective catalysis (Barz, Rauch, & Thiel, 1997).

Anticonvulsant Activity and Hydrogen Bonding

  • Anticonvulsant Properties : Certain cyclohexan-1-ol derivatives have been studied for their anticonvulsant properties and hydrogen bonding patterns. This research is significant in understanding their potential use in medical applications (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Spectral Characterisation

  • Mannich Base Synthesis : The preparation and characterisation of certain Mannich -β-amino carbonyl compounds, derived from cyclohexan-1-one, highlight the versatility of cyclohexan-1-ol derivatives in synthetic chemistry (Hussein & Yousif, 2021).

Inhibitory Studies and Antioxidant Properties

  • Xanthine Oxidase Inhibition : The synthesis and study of transition metal complexes with cyclohexyl-based Schiff base ligands have shown significant xanthine oxidase inhibitory and antioxidant properties. This research is critical for understanding the biological activities of these compounds (Ikram et al., 2015).

Enantioselective Catalysis

  • Catalytic Activity : Derivatives of 2-(hydroxymethyl)cyclohexylamines have been used as chiral ligands in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes. This showcases the potential of these compounds in asymmetric synthesis (Asami et al., 2015).

properties

IUPAC Name

2-(oxan-4-ylmethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c14-12-4-2-1-3-11(12)13-9-10-5-7-15-8-6-10/h10-14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMYUCNDOMJZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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